3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide
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Overview
Description
3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is a complex organic compound with the molecular formula C21H25N3O3 and a molecular weight of 367.4415 g/mol . This compound is characterized by its unique structure, which includes a benzamide core substituted with a pyridin-2-ylmethoxy group and a cyclohexanecarboxamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridin-2-ylmethoxy group: This can be achieved by reacting pyridine-2-methanol with an appropriate halogenating agent to form the pyridin-2-ylmethoxy intermediate.
Cyclohexanecarboxamido group formation: This involves the reaction of cyclohexanecarboxylic acid with an amine to form the amide bond.
Coupling reactions: The final step involves coupling the pyridin-2-ylmethoxy intermediate with the cyclohexanecarboxamido intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the amide or pyridine groups.
Substitution: Substituted derivatives at the pyridin-2-ylmethoxy position.
Scientific Research Applications
3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide
- 3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarbonyl)benzamide
Uniqueness
3-Methyl-4-(4-(pyridin-2-ylmethoxy)cyclohexanecarboxamido)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-methyl-4-[[4-(pyridin-2-ylmethoxy)cyclohexanecarbonyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-12-16(20(22)25)7-10-19(14)24-21(26)15-5-8-18(9-6-15)27-13-17-4-2-3-11-23-17/h2-4,7,10-12,15,18H,5-6,8-9,13H2,1H3,(H2,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJIPNPKYUFZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)C2CCC(CC2)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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